Edaglitazone

Catalog No.
S526866
CAS No.
213411-83-7
M.F
C24H20N2O4S2
M. Wt
464.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Edaglitazone

CAS Number

213411-83-7

Product Name

Edaglitazone

IUPAC Name

5-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C24H20N2O4S2

Molecular Weight

464.6 g/mol

InChI

InChI=1S/C24H20N2O4S2/c1-14-18(25-23(30-14)15-5-3-2-4-6-15)9-11-29-19-8-7-16(21-17(19)10-12-31-21)13-20-22(27)26-24(28)32-20/h2-8,10,12,20H,9,11,13H2,1H3,(H,26,27,28)

InChI Key

HAAXAFNSRADSMK-UHFFFAOYSA-N

SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC5C(=O)NC(=O)S5

Solubility

Soluble in DMSO

Synonyms

5-((4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)benzo(b)thiophen-7-yl)methyl)thiazolidine-2,4-dione, BM 13.1258, BM-13.1258, BM-131258, BM13.1258, edaglitazone

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC5C(=O)NC(=O)S5

Description

The exact mass of the compound Edaglitazone is 464.0864 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Potential Benefits Investigated in Research

  • Understanding Insulin Sensitivity

    Edaglitazone belongs to a class of drugs called thiazolidinediones (TZDs). These drugs work by activating a specific protein called peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is involved in regulating insulin sensitivity, and researchers have investigated how Edaglitazone's effect on PPARγ might improve blood sugar control in type 2 diabetes.

  • Alternative Uses Beyond Diabetes

    Edaglitazone's mechanism of action has also led researchers to explore its potential benefits in other conditions, such as non-alcoholic fatty liver disease (NAFLD) and Alzheimer's disease. These investigations are still ongoing [].

Research on Safety Concerns

  • Side Effects

    One of the main reasons Edaglitazone is no longer widely prescribed is the risk of side effects, including bone fractures and heart failure. Research is ongoing to better understand these risks.

  • Current Research Focus

    Much of the current scientific research on Edaglitazone focuses on understanding these safety concerns and how to mitigate them. This research is crucial for determining if Edaglitazone might be a viable option for future treatments.

Edaglitazone is characterized by its unique chemical structure, which includes a thiazolidinedione core. Its molecular formula is C₁₈H₁₅N₃O₄S, and it has a molecular weight of approximately 357.4 g/mol. The compound features a bulky benzo[b]thiophene moiety adjacent to the thiazolidinedione head group, distinguishing it from other thiazolidinediones like rosiglitazone and pioglitazone .

Edaglitazone's function lies in its ability to activate PPARγ, a protein involved in regulating genes related to glucose and fat metabolism []. Activation of PPARγ by Edaglitazone is thought to improve insulin sensitivity in cells, potentially aiding in blood sugar control [].

Edaglitazone undergoes several chemical transformations primarily associated with its interactions with biological targets. One significant reaction involves the binding to peroxisome proliferator-activated receptors, where it induces conformational changes that enhance gene transcription related to glucose and lipid metabolism . The compound's efficacy as a PPAR gamma agonist is demonstrated through various biochemical assays that measure its binding affinity and activation potential.

As a potent PPAR gamma agonist, Edaglitazone plays a crucial role in regulating glucose homeostasis and lipid metabolism. It exhibits an effective concentration (EC50) of approximately 35.6 nM for PPAR gamma and 1053 nM for PPAR alpha . The activation of PPAR gamma leads to increased insulin sensitivity and improved metabolic profiles in various preclinical models of type 2 diabetes mellitus . Additionally, Edaglitazone has shown potential antiplatelet activity, which may have implications for cardiovascular health .

The synthesis of Edaglitazone involves multi-step organic reactions. A common method includes the formation of the thiazolidinedione structure through cyclization reactions followed by functionalization steps to introduce the benzo[b]thiophene group. This synthetic pathway allows for the precise tuning of its pharmacological properties .

Edaglitazone is primarily researched for its applications in treating metabolic disorders such as type 2 diabetes mellitus. Its ability to enhance insulin sensitivity makes it a candidate for managing hyperglycemia and associated conditions like dyslipidemia . Furthermore, ongoing studies are exploring its potential in cardiovascular therapies due to its antiplatelet effects .

Studies have shown that Edaglitazone interacts with various biological molecules, particularly proteins involved in metabolic pathways. For instance, computational docking studies have elucidated its binding dynamics with PPAR gamma, revealing insights into how it modulates receptor activity and downstream signaling pathways . Experimental assays also indicate that Edaglitazone can influence platelet aggregation through its interaction with specific receptors.

Edaglitazone shares structural similarities with other thiazolidinediones but possesses unique features that differentiate it from them. Below is a comparison table highlighting Edaglitazone alongside similar compounds:

Compound NameMolecular WeightPPAR Gamma Affinity (nM)Unique Features
Edaglitazone357.4 g/mol35.6Benzo[b]thiophene moiety
Rosiglitazone473.5 g/mol93N-methylpyridin-2-amine tail group
Pioglitazone392.9 g/mol100Contains a pyridine ring
Lobeglitazone578.61 g/molNot specifiedDual PPAR alpha/gamma agonist

Edaglitazone's distinctive structural attributes contribute to its unique pharmacological profile, making it an intriguing candidate for further research in metabolic disease management.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

464.08644947 g/mol

Monoisotopic Mass

464.08644947 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8GKF7V499B
59LQZ96XUU
QP6GWW0LZD

Drug Indication

Investigated for use/treatment in diabetes mellitus type 2.

Pharmacology

Edaglitazone is an agent belonging to the glitazone class of antidiabetic agents with antihyperglycemic activity. Edaglitazone also appears to lower triglyceride and free fatty acid levels.

Other CAS

213411-83-7

Wikipedia

Edaglitazone

Dates

Modify: 2023-08-15
1: Kumari R, Willing LB, Patel SD, Krady JK, Zavadoski WJ, Gibbs EM, Vannucci SJ, Simpson IA. The PPAR-gamma agonist, darglitazone, restores acute inflammatory responses to cerebral hypoxia-ischemia in the diabetic ob/ob mouse. J Cereb Blood Flow Metab. 2010 Feb;30(2):352-60. doi: 10.1038/jcbfm.2009.221. PubMed PMID: 19861974; PubMed Central PMCID: PMC2949120.
2: Nadanaciva S, Dykens JA, Bernal A, Capaldi RA, Will Y. Mitochondrial impairment by PPAR agonists and statins identified via immunocaptured OXPHOS complex activities and respiration. Toxicol Appl Pharmacol. 2007 Sep 15;223(3):277-87. PubMed PMID: 17658574.
3: Li M, Pan LC, Simmons HA, Li Y, Healy DR, Robinson BS, Ke HZ, Brown TA. Surface-specific effects of a PPARgamma agonist, darglitazone, on bone in mice. Bone. 2006 Oct;39(4):796-806. PubMed PMID: 16759917.
4: Aleo MD, Doshna CM, Navetta KA. Ciglitazone-induced lenticular opacities in rats: in vivo and whole lens explant culture evaluation. J Pharmacol Exp Ther. 2005 Mar;312(3):1027-33. PubMed PMID: 15523002.
5: Floyd ZE, Stephens JM. Control of peroxisome proliferator-activated receptor gamma2 stability and activity by SUMOylation. Obes Res. 2004 Jun;12(6):921-8. PubMed PMID: 15229330.
6: Zawalich WS, Tesz G, Zawalich KC. Contrasting effects of nateglinide and rosiglitazone on insulin secretion and phospholipase C activation. Metabolism. 2003 Nov;52(11):1393-9. PubMed PMID: 14624396.
7: Hoenig M, Ferguson DC. Effect of darglitazone on glucose clearance and lipid metabolism in obese cats. Am J Vet Res. 2003 Nov;64(11):1409-13. PubMed PMID: 14620778.
8: Salomonsson L, Svensson L, Pettersson S, Wiklund O, Ohlsson BG. Oxidised LDL decreases VEGFR-1 expression in human monocyte-derived macrophages. Atherosclerosis. 2003 Aug;169(2):259-67. PubMed PMID: 12921977.
9: Svensson L, Camejo G, Cabré A, Vallvé JC, Pedreño J, Norén K, Wiklund O, Hultén LM. Fatty acids modulate the effect of darglitazone on macrophage CD36 expression. Eur J Clin Invest. 2003 Jun;33(6):464-71. PubMed PMID: 12795642.
10: Granlund L, Juvet LK, Pedersen JI, Nebb HI. Trans10, cis12-conjugated linoleic acid prevents triacylglycerol accumulation in adipocytes by acting as a PPARgamma modulator. J Lipid Res. 2003 Aug;44(8):1441-52. PubMed PMID: 12754280.
11: Aleo MD, Lundeen GR, Blackwell DK, Smith WM, Coleman GL, Stadnicki SW, Kluwe WM. Mechanism and implications of brown adipose tissue proliferation in rats and monkeys treated with the thiazolidinedione darglitazone, a potent peroxisome proliferator-activated receptor-gamma agonist. J Pharmacol Exp Ther. 2003 Jun;305(3):1173-82. PubMed PMID: 12626651.
12: López-Solache I, Marie V, Camirand A, Silva JE. Regulation of uncoupling protein-2 mRNA in L6 myotubules: II: Thyroid hormone amplifies stimulation of uncoupling protein-2 gene by thiazolidinediones and other peroxisome proliferator-activated receptor ligands in L6 myotubules: evidence for a priming effect. Endocrine. 2002 Nov;19(2):209-17. PubMed PMID: 12588052.
13: López-Solache I, Marie V, Vignault E, Camirand A, Silva JE. Regulation of uncoupling protein-2 mRNA in L6 myotubules: I: Thiazolidinediones stimulate uncoupling protein-2 gene expression by a mechanism requiring ongoing protein synthesis and an active mitogen-activated protein kinase. Endocrine. 2002 Nov;19(2):197-208. PubMed PMID: 12588051.
14: Juvet LK, Andresen SM, Schuster GU, Dalen KT, Tobin KA, Hollung K, Haugen F, Jacinto S, Ulven SM, Bamberg K, Gustafsson JA, Nebb HI. On the role of liver X receptors in lipid accumulation in adipocytes. Mol Endocrinol. 2003 Feb;17(2):172-82. PubMed PMID: 12554745.
15: Haugen F, Jørgensen A, Drevon CA, Trayhurn P. Inhibition by insulin of resistin gene expression in 3T3-L1 adipocytes. FEBS Lett. 2001 Oct 19;507(1):105-8. PubMed PMID: 11682067.
16: Oakes ND, Thalén PG, Jacinto SM, Ljung B. Thiazolidinediones increase plasma-adipose tissue FFA exchange capacity and enhance insulin-mediated control of systemic FFA availability. Diabetes. 2001 May;50(5):1158-65. PubMed PMID: 11334421.
17: Bakopanos E, Silva JE. Thiazolidinediones inhibit the expression of beta3-adrenergic receptors at a transcriptional level. Diabetes. 2000 Dec;49(12):2108-15. PubMed PMID: 11118014.
18: Aleo MD, Avery MJ, Beierschmitt WP, Drupa CA, Fortner JH, Kaplan AH, Navetta KA, Shepard RM, Walsh CM. The use of explant lens culture to assess cataractogenic potential. Ann N Y Acad Sci. 2000;919:171-87. PubMed PMID: 11083107.
19: Olsson U, Bondjers G, Camejo G. Fatty acids modulate the composition of extracellular matrix in cultured human arterial smooth muscle cells by altering the expression of genes for proteoglycan core proteins. Diabetes. 1999 Mar;48(3):616-22. PubMed PMID: 10078565.
20: Camirand A, Marie V, Rabelo R, Silva JE. Thiazolidinediones stimulate uncoupling protein-2 expression in cell lines representing white and brown adipose tissues and skeletal muscle. Endocrinology. 1998 Jan;139(1):428-31. PubMed PMID: 9421444.

Explore Compound Types